molecular formula C4H9ClN2O2 B14773120 3-Nitropyrrolidine hydrochloride

3-Nitropyrrolidine hydrochloride

Cat. No.: B14773120
M. Wt: 152.58 g/mol
InChI Key: LWEUFVFHDQFEEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitropyrrolidine typically involves the nitration of pyrrolidine. One common method is the reaction of pyrrolidine with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure regioselectivity.

Industrial Production Methods

Industrial production of 3-nitropyrrolidine;hydrochloride may involve the large-scale nitration of pyrrolidine followed by the conversion to its hydrochloride salt. This can be achieved by reacting the nitrated product with hydrochloric acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Nitropyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of nitrogen.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Aminopyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

    Oxidation: Higher oxidation state nitrogen compounds.

Scientific Research Applications

3-Nitropyrrolidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-nitropyrrolidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound without the nitro group.

    3-Aminopyrrolidine: The reduced form of 3-nitropyrrolidine.

    Pyrrolidine-2-one: A related compound with a carbonyl group at the second position.

Uniqueness

3-Nitropyrrolidine;hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

3-nitropyrrolidine;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c7-6(8)4-1-2-5-3-4;/h4-5H,1-3H2;1H

InChI Key

LWEUFVFHDQFEEH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1[N+](=O)[O-].Cl

Origin of Product

United States

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